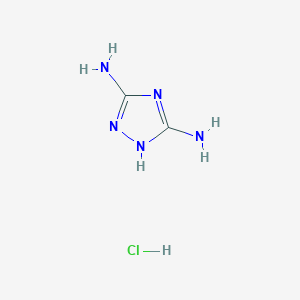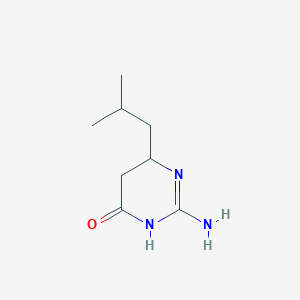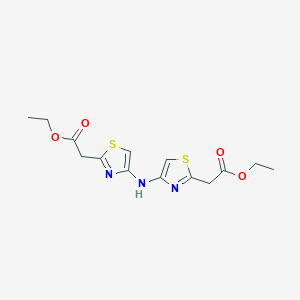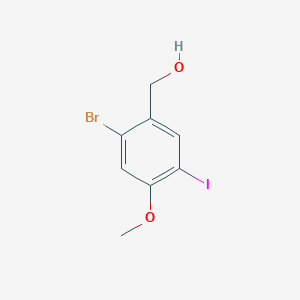![molecular formula C19H23F17O4 B12835457 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol CAS No. 94158-61-9](/img/structure/B12835457.png)
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol is a fluorinated alcohol compound with the molecular formula C20H23F19O4 and a molecular weight of 688.36 g/mol . This compound is characterized by its unique structure, which includes a heptadecafluoroundecan chain and a butoxyethoxyethoxy group.
Méthodes De Préparation
The synthesis of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves multiple steps, typically starting with the preparation of the fluorinated chain and the butoxyethoxyethoxy group separately. These intermediates are then combined under specific reaction conditions to form the final product . Industrial production methods may involve the use of specialized equipment to handle the fluorinated intermediates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its fluorinated nature, which can enhance the bioavailability of certain drugs.
Mécanisme D'action
The mechanism of action of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves its interaction with molecular targets through its fluorinated chain and hydroxyl group. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can affect the structure and function of biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol include:
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: This compound has a similar butoxyethoxyethoxy group but lacks the fluorinated chain.
2-(2-Butoxyethoxy)ethanol: This compound is structurally similar but has a shorter chain and fewer fluorine atoms.
5,8,11,13,16,19-Hexaoxatricosane: This compound has a similar ether structure but does not contain fluorine atoms.
The uniqueness of this compound lies in its combination of a long fluorinated chain and a butoxyethoxyethoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
94158-61-9 |
|---|---|
Formule moléculaire |
C19H23F17O4 |
Poids moléculaire |
638.4 g/mol |
Nom IUPAC |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C19H23F17O4/c1-2-3-4-38-5-6-39-7-8-40-10-11(37)9-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h11,37H,2-10H2,1H3 |
Clé InChI |
RAGJTPVWQPJXKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)

![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)

![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)


